molecular formula C8H12F3NO3 B12623948 Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate

Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate

Cat. No.: B12623948
M. Wt: 227.18 g/mol
InChI Key: BPCDHYCYPHXINO-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H12F3NO2 It is a derivative of cyclohexanone, where the 4-position is substituted with an amino group and the compound is further modified by the addition of a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate typically involves the reaction of 4-aminocyclohexanone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Aminocyclohexanone} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in cyclohexanone can be reduced to form alcohols.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of cyclohexanone.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a six-membered ring.

    4-Aminocyclohexanone: A derivative of cyclohexanone with an amino group at the 4-position.

    Trifluoroacetic Acid: A strong acid with a trifluoromethyl group.

Uniqueness

Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate is unique due to the presence of both an amino group and a trifluoroacetate group, which impart distinct chemical properties and reactivity. The trifluoroacetate group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modification and interaction with biological targets.

This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

4-aminocyclohexan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11NO.C2HF3O2/c7-5-1-3-6(8)4-2-5;3-2(4,5)1(6)7/h5H,1-4,7H2;(H,6,7)

InChI Key

BPCDHYCYPHXINO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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